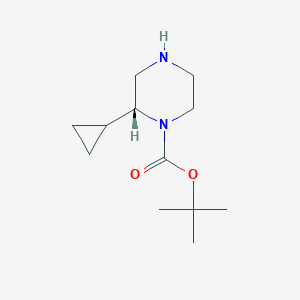

tert-Butyl (2R)-2-cyclopropylpiperazine-1-carboxylate

CAS No.:

Cat. No.: VC13783881

Molecular Formula: C12H22N2O2

Molecular Weight: 226.32 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H22N2O2 |

|---|---|

| Molecular Weight | 226.32 g/mol |

| IUPAC Name | tert-butyl (2R)-2-cyclopropylpiperazine-1-carboxylate |

| Standard InChI | InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-7-6-13-8-10(14)9-4-5-9/h9-10,13H,4-8H2,1-3H3/t10-/m0/s1 |

| Standard InChI Key | WRKIMEBHYLJNGY-JTQLQIEISA-N |

| Isomeric SMILES | CC(C)(C)OC(=O)N1CCNC[C@H]1C2CC2 |

| SMILES | CC(C)(C)OC(=O)N1CCNCC1C2CC2 |

| Canonical SMILES | CC(C)(C)OC(=O)N1CCNCC1C2CC2 |

Introduction

Structural and Stereochemical Properties

Molecular Architecture

The compound’s structure comprises a six-membered piperazine ring with two nitrogen atoms at positions 1 and 4. The 1-position nitrogen is protected by a tert-butyl carbamate group (Boc), while the 2-position carbon bears a cyclopropyl substituent in the R-configuration . The Boc group enhances solubility in organic solvents and stabilizes the molecule during synthetic procedures, whereas the cyclopropyl moiety introduces steric and electronic effects that influence reactivity and biological interactions .

The stereochemistry at the 2-position is critical for its pharmacological relevance. The (R)-configuration ensures optimal spatial alignment for binding to target receptors, as demonstrated in analogous piperazine derivatives used in neurotransmitter modulation. The compound’s isomeric SMILES string, CC(C)(C)OC(=O)N1CCNC[C@H]1C2CC2, explicitly denotes the chiral center and cyclopropane ring .

Synthesis and Chemical Reactivity

Synthetic Routes

The synthesis of tert-butyl (2R)-2-cyclopropylpiperazine-1-carboxylate typically proceeds via a multi-step sequence:

-

Piperazine Functionalization: A piperazine derivative undergoes alkylation at the 2-position using a cyclopropane-containing electrophile (e.g., cyclopropyl bromide).

-

Boc Protection: The primary nitrogen at the 1-position is protected with di-tert-butyl dicarbonate (Boc₂O) under basic conditions to prevent unwanted side reactions .

-

Chiral Resolution: If starting from racemic mixtures, chiral chromatography or enzymatic resolution isolates the (R)-enantiomer.

A representative reaction is illustrated below:

Key Chemical Reactions

The compound participates in three primary reaction types:

-

Deprotection: The Boc group is cleaved under acidic conditions (e.g., HCl in dioxane) to yield the free piperazine, which can undergo further functionalization.

-

N-Alkylation/Acylation: The secondary nitrogen at the 4-position reacts with alkyl halides or acyl chlorides to form derivatives with modified biological activity .

-

Cyclopropane Ring-Opening: Under strong acidic or oxidative conditions, the cyclopropane ring may open to form linear alkanes or ketones, though this is typically undesired.

Biological Activity and Pharmacological Applications

Mechanism of Action

The piperazine ring’s conformational flexibility allows it to mimic endogenous neurotransmitters, enabling interactions with serotonin (5-HT), dopamine (D₂), and adrenergic receptors. Molecular docking studies suggest that the cyclopropyl group enhances binding affinity by occupying hydrophobic pockets within receptor sites .

Comparative Analysis of Piperazine Derivatives

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume